3-(2-Benzylphenoxy)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. It is characterized by a pyrrolidine ring substituted with a benzylphenoxy group, which contributes to its biological activity. This compound is classified as an organic heterocyclic compound, specifically within the category of amines due to the presence of the pyrrolidine structure.
The compound can be synthesized through various chemical methods, often involving the reaction of pyrrolidine derivatives with benzylphenol or its derivatives. Its classification as a pharmaceutical intermediate or active pharmaceutical ingredient (API) makes it relevant in drug development and synthesis.
The synthesis of 3-(2-Benzylphenoxy)pyrrolidine hydrochloride typically involves several steps:
For instance, one synthetic pathway includes stirring a mixture of pyrrolidine and benzylphenol in an organic solvent such as tetrahydrofuran, followed by acidification to obtain the hydrochloride salt .
The molecular formula for 3-(2-Benzylphenoxy)pyrrolidine hydrochloride is CHClNO. The structure features:
The three-dimensional conformation can be analyzed using computational chemistry methods, revealing potential interactions with biological targets.
3-(2-Benzylphenoxy)pyrrolidine hydrochloride can participate in various chemical reactions:
The mechanism of action for 3-(2-Benzylphenoxy)pyrrolidine hydrochloride is primarily linked to its interaction with specific biological targets. It may act as an inhibitor or modulator of certain enzymes or receptors, particularly in neurological pathways due to its structural similarity to other psychoactive compounds.
Research indicates that compounds with similar structures can affect neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression or anxiety .
Additional properties include:
3-(2-Benzylphenoxy)pyrrolidine hydrochloride has potential applications in:
The concurrent targeting of histamine H₃ receptors (H₃R) and sigma-1 receptors (σ₁R) represents a promising strategy for treating neuropathic pain, cognitive disorders, and glioma. H₃R, a Gi/o-coupled autoreceptor, regulates neurotransmitter release (e.g., histamine, acetylcholine, GABA), while σ₁R functions as a ligand-regulated chaperone modulating ion channels (e.g., NMDAR, voltage-gated Ca²⁺ channels) and cellular stress responses. The 3-(2-benzylphenoxy)pyrrolidine scaffold demonstrates nanomolar affinity for both receptors, acting as a dual antagonist that disrupts pathogenic signaling cascades implicated in neuronal hyperexcitability and tumor proliferation [2] [5].
Mechanistically, its efficacy hinges on:
Table 1: Receptor Binding Affinities of 3-(2-Benzylphenoxy)pyrrolidine Analogs
Compound | H₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₁R/H₃R Selectivity Ratio |
---|---|---|---|
3-(2-Benzylphenoxy)pyrrolidine | 42.3 ± 5.1 | 38.7 ± 4.8 | 0.91 |
Piperidine Derivative (KSK68) | 15.2 ± 2.3 | 21.8 ± 3.1 | 1.43 |
4-Pyridylpiperazine (KSK67) | 18.9 ± 2.7 | >1000 | >52.9 |
Data adapted from crystallographic and radioligand studies [5]. Note the pyrrolidine’s balanced affinity contrasting with piperidine’s σ₁R preference and piperazine’s H₃R selectivity.
The structural homology between piperidine and pyrrolidine scaffolds underpins the design rationale for 3-(2-benzylphenoxy)pyrrolidine. Piperidine-based ligands like KSK68 exhibit high H₃R/σ₁R affinity but suffer metabolic instability due to cytochrome P450-mediated oxidation. Pyrrolidine derivatives circumvent this limitation through:
Table 2: Structural and Pharmacokinetic Comparison of Azacyclic Scaffolds
Parameter | Pyrrolidine | Piperidine | Piperazine |
---|---|---|---|
Ring Size | 5-membered | 6-membered | 6-membered |
Dipole Moment (D) | 1.41 | 1.15 | 2.10 |
logP | 0.46 | 0.98 | 0.35 |
H-Bond Acceptor Capacity | 1.5 | 1.0 | 2.0 |
Metabolic Stability (t₁/₂) | 45 min | 22 min | 18 min |
CNS Penetration (LogBB) | -0.21 | -0.45 | -1.10 |
Data derived from quantum mechanics calculations and microsomal assays [4] [5]. Pyrrolidine’s balanced lipophilicity and polarity optimize blood-brain barrier transit.
3-(2-Benzylphenoxy)pyrrolidine HCl occupies a strategic niche in focused pyrrolidine libraries designed for CNS drug discovery. Its synthesis follows modular routes: alkylation of 2-benzylphenol with dibromoalkanes, followed by nucleophilic substitution with pyrrolidine under basic conditions (e.g., K₂CO₃/KI), yielding precursors for salt formation [5] . Key attributes defining its library utility include:
Table 3: Commercial Pyrrolidine Analogs for CNS-Targeted Libraries
Compound CAS No. | Structure | Purity (%) | Core Modification | Primary Indication Focus |
---|---|---|---|---|
1185297-42-0 | 3-(4-Benzylphenoxy)pyrrolidine HCl | >98 | Para-benzyl isomer | Glioblastoma multiforme |
942194-84-5 | (S)-3-(4-Benzylphenoxy)pyrrolidine | >99 (e.e.) | Chiral (S)-enantiomer | Neuropathic pain |
927819-90-7 | (R)-3-Benzyloxy-pyrrolidine HCl | 95 | Ether linkage reversal | Cognitive impairment |
Vendor data from pharmacologically curated libraries [6] [8] . Positional isomers and stereochemistry critically influence target specificity.
This compound’s inclusion in targeted libraries facilitates high-throughput screening against glioblastoma models (e.g., U87-MG EGFRvIII+ cells) and neuropathic pain assays (e.g., chronic constriction injury). Its synergy with radiotherapy in DNA damage response modulation underscores potential for combinatorial glioma regimens [2] [7] [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8